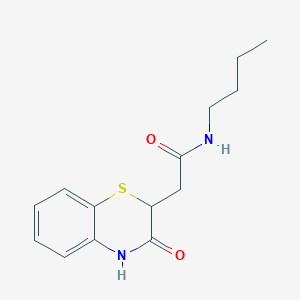

N-butyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

Description

Properties

IUPAC Name |

N-butyl-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2S/c1-2-3-8-15-13(17)9-12-14(18)16-10-6-4-5-7-11(10)19-12/h4-7,12H,2-3,8-9H2,1H3,(H,15,17)(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZEZAIUIPMRURB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)CC1C(=O)NC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ring-Expansion and Sequential Functionalization

The benzothiazine core is often constructed via ring-expansion reactions. A representative approach involves converting saccharin sodium (1 ) into a benzisothiazole ester (2 ) using dry DMF . Subsequent ring expansion under anhydrous conditions yields a 1,2-benzothiazine-3-carboxylate intermediate (3 ), which undergoes N-methylation to form 4 . For the target compound, the N-butyl group is introduced via alkylation:

-

Alkylation of Pyrazolobenzothiazine :

The intermediate 5 (pyrazolobenzothiazine) reacts with butylating agents (e.g., n-bromobutane) under controlled conditions. Using equimolar alkylating agents and a base like K₂CO₃ in DMF at 80°C for 12 hours facilitates N-monoalkylation . -

Acetamide Formation :

The acetyl group is introduced via acylation. Reacting the alkylated benzothiazine with chloroacetyl chloride in CH₂Cl₂ at 0°C, followed by amidation with butylamine, yields the target compound .

Key Data :

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Ring expansion | NaOMe, anhydrous DMF | 78% | |

| N-Butylation | n-Bromobutane, K₂CO₃, DMF | 65% | |

| Acetamide formation | Chloroacetyl chloride, butylamine | 70% |

This method prioritizes early introduction of the acetamide moiety. Starting with 4-hydroxy-2H-1,4-benzothiazine-3-carboxylic acid (6 ), a mixed anhydride is formed using cinnamoyl chloride in CH₂Cl₂ . Subsequent reaction with N-butylethylenediamine introduces both the acetamide and butyl groups:

Optimization :

-

Catalyst : KH₂PO₄/MnCl₂ (4% wt.) enhances reaction efficiency at 106–108°C .

-

Solvent : Chlorobenzene improves selectivity under aerobic conditions .

Transition-Metal-Free Oxidative Coupling

A three-component reaction involving 2-aminothiophenol (7 ), diketene (8 ), and butylamine (9 ) assembles the benzothiazine-acetamide framework in one pot . KI/DMSO promotes α-iodination of diketene, followed by oxidative cyclization under O₂:

Conditions :

Biomimetic Supramolecular Catalysis

Eco-friendly synthesis employs β-cyclodextrin (β-CD) to host 1,3-dicarbonyl compounds and 2-aminothiophenol derivatives in water . The hydrophobic cavity of β-CD facilitates enamine intermediate formation, leading to cyclization:

Advantages :

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Ring-expansion | High purity, scalability | Multi-step, costly reagents | 65–70% |

| Acylation-amidation | Mild conditions | Requires anhydrous solvents | 70–75% |

| Oxidative coupling | One-pot, transition-metal-free | Long reaction time | 58–72% |

| Biomimetic catalysis | Eco-friendly, rapid | Column chromatography needed | 85% |

Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

N-butyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the butyl group can be replaced by other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, aryl halides, bases like potassium carbonate.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Various N-alkyl or N-aryl acetamide derivatives.

Scientific Research Applications

Medicinal Applications

N-butyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is primarily explored for its anti-inflammatory properties. Research has shown that compounds within the benzothiazine class exhibit significant efficacy in reducing inflammation, making them potential candidates for treating conditions like rheumatoid arthritis and other inflammatory disorders.

Anti-inflammatory Activity

Studies indicate that derivatives of benzothiazine compounds demonstrate potent anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). For instance, in animal models, certain benzothiazine derivatives were found to be more effective than phenylbutazone and indomethacin in alleviating carrageenan-induced edema .

Synthesis and Chemical Properties

The synthesis of this compound involves multi-step chemical reactions starting from readily available precursors. The preparation methods typically include:

Synthetic Routes

The compound can be synthesized through a series of reactions involving the formation of the benzothiazine core followed by acetamide functionalization. Detailed synthetic procedures have been documented in patent literature, highlighting various approaches to achieve high yields and purity .

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

Efficacy in Animal Models

In a study involving rats with induced paw edema, treatment with N-butyl derivatives resulted in a significant reduction in swelling compared to control groups. The study concluded that these compounds could serve as effective anti-inflammatory agents with minimal side effects .

Comparative Studies with NSAIDs

Comparative studies have shown that N-butyl derivatives exhibit anti-inflammatory effects comparable to traditional NSAIDs but with a better safety profile. This positions them as viable candidates for further development as therapeutic agents .

Mechanism of Action

The mechanism of action of N-butyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. The benzothiazine ring structure is crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The benzothiazin-acetamide core allows for diverse substitutions on the acetamide nitrogen and the benzothiazin ring. Key analogs and their properties are summarized below:

Table 1: Structural and Physicochemical Comparison

*Note: Data for the target compound inferred from analogs.

Key Observations:

- Lipophilicity: The N-butyl group in the target compound likely provides moderate lipophilicity, balancing membrane permeability and solubility.

- Steric Effects : Bulky substituents (e.g., 2-butoxyphenyl in CAS 431985-56-7) improve antifungal activity by optimizing steric interactions with target enzymes, as demonstrated in 3D-QSAR studies .

- Electronic Effects: Electron-withdrawing groups (Cl, CF3, NO2) enhance stability and reactivity, influencing both synthetic pathways and biological activity .

Antifungal Activity:

- N-Hydroxy Analog (CAS 175202-81-0) : Exhibits antifungal properties, likely due to hydroxamic acid functionality, which chelates metal ions in fungal enzymes .

- α-Substituted Propionamide Derivatives : Jain & Upasani (2015) reported that α-substitution with bulky groups (e.g., trifluoromethyl) significantly enhances antifungal efficacy against Candida species .

- 3D-QSAR Insights : Steric descriptors dominate antifungal activity, with para/meta-substituted phenyl rings (e.g., CF3 at position 6 in CAS 431985-56-7) showing optimal activity .

Anti-inflammatory and Immunomodulatory Activity:

Comparative Efficacy:

However, its exact activity profile requires empirical validation.

Biological Activity

N-butyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory effects, supported by case studies and research findings.

Molecular Formula: C14H18N2O2S

Molecular Weight: 278.37 g/mol

CAS Number: [Not specified in the search results]

The compound belongs to the class of benzothiazine derivatives, which are known for their varied biological activities. The structural modifications in the benzothiazine framework contribute to its pharmacological potential.

1. Antibacterial Activity

Benzothiazine derivatives have been reported to exhibit potent antibacterial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study highlighted that certain benzothiazine derivatives act as inhibitors of bacterial adhesion molecules, which is crucial for their antibacterial action .

2. Antifungal Activity

Research indicates that benzothiazine compounds possess antifungal properties as well. The 3,4-dihydrobenzothiazine derivatives have been documented to inhibit fungal growth effectively . This activity is attributed to their ability to disrupt fungal cell wall synthesis and function.

3. Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably, studies have shown that related compounds demonstrate significant antiproliferative effects on human cancer cell lines such as HeLa (cervical cancer) and MDA-MB-231 (breast cancer) .

| Compound | Cancer Cell Line | IC50 Value |

|---|---|---|

| 8g | MIAPACA | [Value] |

| 8i | HeLa | [Value] |

4. Anti-inflammatory Activity

Benzothiazine derivatives have also been recognized for their anti-inflammatory effects. They are reported to reduce swelling and pain associated with inflammatory conditions like rheumatoid arthritis. In experimental models, certain compounds showed efficacy comparable to standard anti-inflammatory drugs such as indomethacin .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of benzothiazine derivatives:

- Study on Antiviral Activity : A study demonstrated that certain benzothiazine derivatives exhibited antiviral activity against Hepatitis C virus (HCV) polymerase . This highlights the potential of this compound in treating viral infections.

- Synthesis and Structure Activity Relationship (SAR) : Research into the SAR of related compounds has provided insights into how modifications affect biological activity. For example, altering substituents on the benzothiazine ring can enhance or diminish activity against specific pathogens or cancer cells .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-butyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide and related analogs?

- Methodological Answer : The compound can be synthesized via condensation reactions using precursors like 2-[(2-aminophenyl)disulfanyl]aniline with dialkyl acetylenedicarboxylates in boiling dioxane, yielding alkyl-2-(3-oxo-1,4-benzothiazin-2-yliden)acetates . For N-alkyl/aryl derivatives, nucleophilic substitution or coupling reactions are employed, as seen in the synthesis of antifungal N-(alkylaryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamides . Key variables include solvent choice (e.g., dioxane for high yields), reaction temperature (reflux conditions), and catalysts (e.g., acid/base mediators).

Q. How is the crystal structure of this compound determined, and what software tools are used?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection employs Bruker Kappa APEXII CCD diffractometers with MoKα radiation (λ = 0.71073 Å), followed by absorption correction (e.g., SADABS) . Structure solution uses SHELXS-97 for phase determination, while refinement is performed with SHELXL-97, achieving R-factors < 0.04 . Hydrogen bonding networks (e.g., N–H···O and C–H···O interactions) are analyzed using Mercury or OLEX2 to visualize 3D packing .

Q. What biological activities are reported for 1,4-benzothiazin derivatives?

- Methodological Answer : Common assays include:

- Antifungal activity : Broth microdilution against Candida spp. or Aspergillus spp., with MIC values compared to fluconazole .

- Enzyme inhibition : Topoisomerase I inhibition assays (e.g., DNA relaxation assays) for derivatives like 3-oxo-1,4-benzoxazines .

- Antioxidant activity : DPPH radical scavenging assays, with IC50 values reported for N-substituted benzothiazin-acetamides .

Advanced Research Questions

Q. How can synthetic yields be optimized for N-alkylated benzothiazin-acetamides?

- Methodological Answer : Optimization strategies include:

- Solvent screening : Polar aprotic solvents (e.g., DMF, dioxane) enhance reaction rates and yields .

- Catalyst selection : Use of coupling agents (e.g., HATU) for amide bond formation reduces side products .

- Temperature control : Stepwise heating (e.g., 80°C for 12 hr) prevents decomposition of labile intermediates .

- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) resolves regioisomers .

Q. How should researchers address contradictions in crystallographic data (e.g., bond length discrepancies)?

- Methodological Answer : Contradictions arise from experimental factors (e.g., radiation damage, twinning) or refinement errors. Mitigation steps:

- Data validation : Check for outliers in displacement parameters (ADPs) using checkCIF .

- Twinning analysis : Use PLATON to detect twinning and refine with TWIN laws in SHELXL .

- Hydrogen placement : Apply riding models for H atoms, but validate positions via difference Fourier maps in ambiguous cases .

Q. What structure-activity relationship (SAR) trends are observed for benzothiazin derivatives?

- Methodological Answer : SAR studies reveal:

- Substituent effects : Electron-withdrawing groups (e.g., –CF3) at the 6-position enhance antifungal activity, as seen in N-(4-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-1,4-benzothiazin-2-yl]acetamide .

- Side-chain flexibility : N-butyl groups improve membrane permeability compared to shorter alkyl chains, as demonstrated in pharmacokinetic studies of related analogs .

- Hydrogen bonding : Amide-linked substituents (e.g., hydrazide) strengthen interactions with enzyme active sites, correlating with IC50 improvements in topoisomerase assays .

Q. How can researchers validate the mechanism of action for benzothiazin-based enzyme inhibitors?

- Methodological Answer : Mechanistic studies involve:

- Docking simulations : Use AutoDock Vina to model ligand-enzyme complexes (e.g., RORγ or topoisomerase I) .

- Mutagenesis assays : Introduce point mutations (e.g., catalytic Ser residues) to confirm binding site specificity .

- Kinetic analysis : Measure Ki values via Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.